2-(2,4-dimethoxyphenyl)-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a carbohydrazide moiety, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Carbohydrazide Moiety: The quinoline derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation Reaction: The final step involves the condensation of the carbohydrazide with 2,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbohydrazide moiety can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide
- 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside
- (2,4-dimethoxyphenyl)(2-methoxyphenyl)methanamine
Uniqueness
2-(2,4-dimethoxyphenyl)-N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]quinoline-4-carbohydrazide is unique due to its combination of a quinoline core and a carbohydrazide moiety, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O4/c1-15-9-12-23(32-15)16(2)27-28-25(29)20-14-22(26-21-8-6-5-7-18(20)21)19-11-10-17(30-3)13-24(19)31-4/h5-14H,1-4H3,(H,28,29)/b27-16+ |
InChI Key |
YJKHLTYOQJEWFN-JVWAILMASA-N |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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